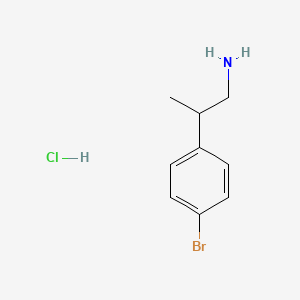

2-(4-Bromophenyl)propan-1-amine hydrochloride

Cat. No. B2479409

M. Wt: 250.56

InChI Key: MHUWLOICGVFYOE-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06303816B1

Procedure details

To a −15° C. solution of 50.0 g (251.2 mmol) of 4-bromoacetophenone and 49.0 g (251.2 mmol) of tosylmethyl isocyanide in 800 mL of dry dimethoxyethane was added a hot solution of 50.7 g (452.2 mmol) of potassium tert-butoxide in 230 mL of tert-butyl alcohol dropwise at a rate to maintain the temperature below 0° C. The reaction was stirred at −5° C. for 45 min after addition was complete. The cooling bath was removed and the reaction stirred for 2.5 h more. The mixture was concentrated in vacuo to a volume of 200 mL and diluted with 500 mL of water. The aqueous mixture was extracted four times with diethyl ether, and the combined organic portions were dried (MgSO4), filtered and concentrated in vacuo. The residue was dissolved in 55 mL of tetrahydro-furan and heated to reflux. To the refluxing solution was added slowly dropwise 27.6 mL (276.3 mmol) of 10.0 M borane-dimethylsulfide complex. Refluxing was continued for 20 min after addition was complete. The mixture was cooled to ambient temperature and methanol saturated with hydrogen chloride was added very slowly until pH 2 was achieved. The mixture was concentrated in vacuo and the residue was dissolved in methanol and concentrated in vacuo again. The solid residue was suspended in 125 mL of ethanol, filtered, rinsed with ethanol then diethyl ether. The white solid was dried in vacuo to afford 25.4 g (40%) of the title compound. The filtrate was concentrated in vacuo and suspended in diethyl ether. The solid was filtered, rinsed with diethyl ether and dried in vacuo to afford another 15.6 g (25 %) of the title compound.

Identifiers

|

REACTION_CXSMILES

|

CC([C:4]1[CH:9]=[CH:8][C:7]([Br:10])=[CH:6][CH:5]=1)=O.S([CH2:21][N+:22]#[C-])(C1C=CC(C)=CC=1)(=O)=O.CC(C)([O-])C.[K+].[ClH:30].[CH2:31]([CH2:34]OC)OC>C(O)(C)(C)C.CO>[ClH:30].[Br:10][C:7]1[CH:8]=[CH:9][C:4]([CH:31]([CH3:34])[CH2:21][NH2:22])=[CH:5][CH:6]=1 |f:2.3,8.9|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

50 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(=O)C1=CC=C(C=C1)Br

|

|

Name

|

|

|

Quantity

|

49 g

|

|

Type

|

reactant

|

|

Smiles

|

S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]

|

|

Name

|

|

|

Quantity

|

50.7 g

|

|

Type

|

reactant

|

|

Smiles

|

CC(C)([O-])C.[K+]

|

|

Name

|

|

|

Quantity

|

800 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(OC)COC

|

|

Name

|

|

|

Quantity

|

230 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CO

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

-5 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction was stirred at −5° C. for 45 min

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the temperature below 0° C

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The cooling bath was removed

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the reaction stirred for 2.5 h more

|

|

Duration

|

2.5 h

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated in vacuo to a volume of 200 mL

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

diluted with 500 mL of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The aqueous mixture was extracted four times with diethyl ether

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

the combined organic portions were dried (MgSO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The residue was dissolved in 55 mL of tetrahydro-furan

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heated to reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the refluxing solution was added slowly dropwise 27.6 mL (276.3 mmol) of 10.0 M borane-dimethylsulfide complex

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Refluxing

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued for 20 min

|

|

Duration

|

20 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The mixture was cooled to ambient temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The mixture was concentrated in vacuo

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

the residue was dissolved in methanol

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

concentrated in vacuo again

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsed with ethanol

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The white solid was dried in vacuo

|

Outcomes

Product

Details

Reaction Time |

45 min |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.BrC1=CC=C(C=C1)C(CN)C

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 25.4 g | |

| YIELD: PERCENTYIELD | 40% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |